![molecular formula C26H25N7O4 B2457217 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide CAS No. 1172297-49-2](/img/structure/B2457217.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide
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Overview
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can be seen as a bioisostere of natural purine .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in the literature . The process involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Scientific Research Applications
Insecticidal and Antibacterial Potential
Synthesis and Biological Evaluation
Compounds similar to N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds, due to their structural features, were found to exhibit significant biological activities against specific insects and selected microorganisms, highlighting their potential use in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Novel Derivatives as Anticancer Agents
Pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been synthesized and characterized. Their evaluation against various cancer cell lines has shown that certain derivatives exhibit higher anticancer activity than reference drugs, demonstrating the potential of these compounds in anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Anti-5-Lipoxygenase Activities
Synthesis and Biological Evaluation
A series of novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) studies of these compounds have revealed their potential as promising anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Neuroinflammation Imaging
TSPO Ligands for Neuroinflammation PET Imaging
Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity towards the translocator protein 18 kDa (TSPO). These compounds, due to their subnanomolar affinity, show promise for in vivo PET imaging of neuroinflammation, a crucial aspect in neurodegenerative disease research (Damont et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one , a class of compounds that have been synthesized and studied for various biological activities.
Mode of Action
Given its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives , it may interact with its targets in a similar manner. These interactions could involve binding to the target protein, leading to changes in its function.
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and studied for various biological activities , but the exact pathways they affect are not well-defined
Pharmacokinetics
For instance, the compound’s solubility could be influenced by its interaction with solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .
Result of Action
Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity , suggesting that this compound might also have similar effects.
properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O4/c1-14-6-7-17(10-15(14)2)32-23-20(13-27-32)25(35)30-26(29-23)33-22(11-16(3)31-33)28-24(34)19-9-8-18(36-4)12-21(19)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZKPACAXAXOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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